molecular formula C11H11NO4S B8309258 2-Ethyl-4-hydroxy-5-phenylisothiazol-3(2H)-one 1,1-dioxide

2-Ethyl-4-hydroxy-5-phenylisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B8309258
M. Wt: 253.28 g/mol
InChI Key: QUBASHSYRVVHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-hydroxy-5-phenylisothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C11H11NO4S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

2-ethyl-4-hydroxy-1,1-dioxo-5-phenyl-1,2-thiazol-3-one

InChI

InChI=1S/C11H11NO4S/c1-2-12-11(14)9(13)10(17(12,15)16)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3

InChI Key

QUBASHSYRVVHKE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Ethyl-1-phenylmethanesulfonamide (20 g) was divided into batches of 0.5 g each and taken in an 8 mL vial. To each vial was added potassium tert-butoxide (0.426 g, 3.8 mmol), ethyl oxalate (0.408 mL, 3.01 mmol) and dry THF (4 mL). Each vial was heated in a microwave reactor at 145° C. under pressure for 20 mins. Reaction mixture from all the vials were combined and treated with 1.5 N HCl (75 mL) and extracted with EtOAc. The organic layer was washed with water (3×25 mL) and brine, dried over Na2SO4 and evaporated. A small amount of the DCM was added to the solid residue and stirred well. Filtration gave nearly pure title compound (21 g, 82.6%) as off-white solid; 1H NMR (300 MHz, CDCl3) 1.47 (t, 3H, J=7.2 Hz), 3.8 (q, 2H, J=7.2 Hz), 7.3-7.5 (m, 3), 7.9-8.0 (m, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.426 g
Type
reactant
Reaction Step Two
Quantity
0.408 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Yield
82.6%

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